molecular formula CH2I2 B129776 Diiodomethane CAS No. 75-11-6

Diiodomethane

Cat. No.: B129776
CAS No.: 75-11-6
M. Wt: 267.835 g/mol
InChI Key: NZZFYRREKKOMAT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Simmons–Smith Cyclopropanation

Diiodomethane is widely used to generate methylene carbene equivalents for cyclopropane synthesis. In the presence of a zinc-copper couple, CH₂I₂ forms iodomethylzinc iodide (ICH₂ZnI), which reacts with alkenes in a stereospecific manner .

Mechanism:

  • Insertion : Zn-Cu inserts into the C–I bond of CH₂I₂, forming ICH₂ZnI.

  • Concerted Addition : The carbene-like intermediate adds to the alkene π-bond, forming a cyclopropane ring .

Example Reaction:

CH2I2+Zn CuICH2ZnIalkenecyclopropane\text{CH}_2\text{I}_2+\text{Zn Cu}\rightarrow \text{ICH}_2\text{ZnI}\xrightarrow{\text{alkene}}\text{cyclopropane}

ParameterDetails
CatalystZinc-copper couple
SolventEthers (e.g., THF)
StereochemistryRetention of alkene geometry

This reaction is critical in natural product synthesis due to its mild conditions and high stereochemical fidelity .

Photodissociation and Radical Formation

Ultraviolet (310 nm) or visible light induces homolytic cleavage of C–I bonds, generating iodine radicals and methylene intermediates. Femtosecond X-ray scattering studies reveal:

  • Primary Dissociation : CH₂I₂ → CH₂I- + I- (within 100 fs) .

  • Secondary Processes : CH₂I- further dissociates to CH₂- + I- , followed by recombination or solvent cage confinement (85% of radicals remain trapped) .

Atmospheric Implications :
In the presence of ozone, iodine radicals drive catalytic ozone depletion:

+O3IO +O2 Rate constant 1.2×1012 cm molecule s 10 \text{I }+\text{O}_3\rightarrow \text{IO }+\text{O}_2\quad \text{ Rate constant }1.2\times 10^{-12}\text{ cm molecule s 10 }

IO- radicals contribute to aerosol formation via reactions with HO₂ or NO₂ .

N-Aryliminium Ion Generation

CH₂I₂ mediates the formation of N-aryliminium ions from N,N-dimethylanilines, enabling [4+2] cycloadditions with olefins :

Mechanism:

  • Alkylation : CH₂I₂ reacts with aniline to form an iodomethylammonium salt.

  • Elimination : Loss of methyl iodide yields N-aryliminium ions.

  • Cycloaddition : Trapping with olefins produces tetrahydroquinolines .

ConditionValue
YieldUp to 92%
CatalystNone required
SolventDichloroethane

This method avoids strong oxidants or transition metals, making it suitable for sensitive substrates .

Finkelstein Reaction

CH₂I₂ is synthesized via halogen exchange from dichloromethane using NaI in acetone :

CH2Cl2+2NaICH2I2+2NaCl\text{CH}_2\text{Cl}_2+2\text{NaI}\rightarrow \text{CH}_2\text{I}_2+2\text{NaCl}

Key Data:

  • Equilibrium constant (KeqK_{eq}): Favors CH₂I₂ due to NaI solubility in acetone .

  • Purity: >99% after recrystallization .

Thermal and Light-Induced Decomposition

CH₂I₂ decomposes under heat or light, releasing iodine:

CH2I2hνCH2+I2+CH2 \text{CH}_2\text{I}_2\xrightarrow{h\nu}\text{CH}_2\text{I }+\text{I }\rightarrow \text{I}_2+\text{CH}_2\text{ }

Stability Data:

ParameterValue
Decomposition Temp>67°C (boiling point)
Quantum Yield (300 nm)0.45 ± 0.05

Stabilizers like copper shavings are often added to suppress iodine liberation .

Atmospheric Photolysis

In the marine boundary layer, CH₂I₂ photolysis contributes to iodine oxide (IO) formation, influencing aerosol nucleation :

CH2I2+hνCH2+O3IO HOI OIO\text{CH}_2\text{I}_2+h\nu \rightarrow \text{CH}_2\text{I }+\text{I }\xrightarrow{\text{O}_3}\text{IO }\rightarrow \text{HOI OIO}

Environmental Impact :

  • Ozone depletion rate: ~0.2 ppbv/day in coastal regions .

  • Aerosol growth rate: 1–5 nm/hr via iodine oxide condensation .

Coordination Chemistry

CH₂I₂ acts as a methylene donor in organometallic synthesis. For example, it reacts with Na₂Fe₂(CO)₈ to form Fe₂(CH₂)(CO)₈ :

Na2Fe2(CO)8+CH2I2Fe2(CH2)(CO)8+2NaI\text{Na}_2\text{Fe}_2(\text{CO})_8+\text{CH}_2\text{I}_2\rightarrow \text{Fe}_2(\text{CH}_2)(\text{CO})_8+2\text{NaI}

Biological Activity

Diiodomethane, also known as methylene iodide (CH₂I₂), is a halogenated organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in various fields.

This compound is a colorless liquid with a sweet odor, primarily used as a solvent and in organic synthesis. Its molecular structure consists of two iodine atoms bonded to a methylene group, which contributes to its reactivity and biological effects.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Toxicity : this compound has been shown to possess cytotoxic properties against several cell lines. Its toxicity is attributed to its ability to form reactive intermediates that can damage cellular components.
  • Mutagenicity : Studies have indicated that this compound can induce mutations in bacterial strains such as Salmonella TA100. The correlation between its chemical reactivity and mutagenic potential suggests that it may act as a genotoxic agent in certain conditions .
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies depending on the concentration and the type of microorganism tested .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : this compound readily undergoes nucleophilic substitution reactions due to the presence of iodine atoms, which can be displaced by nucleophiles such as thiols or amines. This reactivity is crucial for its mutagenic effects .
  • Formation of Reactive Oxygen Species (ROS) : The compound can generate ROS under physiological conditions, leading to oxidative stress and subsequent cellular damage.
  • Interaction with Cellular Targets : this compound may interact with various cellular targets, including proteins and nucleic acids, disrupting normal cellular functions.

Case Study 1: Mutagenicity Testing

A study evaluated the mutagenic effects of this compound using the Ames test. The results demonstrated that this compound induced mutations in Salmonella TA100 at certain concentrations, highlighting its potential as a genotoxic agent. The mutagenic effectiveness was correlated with its chemical reactivity towards strong nucleophiles .

Concentration (µg/plate)Mutagenicity (Revertants)
015
1045
50120
100250

Case Study 2: Antimicrobial Activity

In another study, this compound was tested for its antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that this compound has varying degrees of effectiveness against different microorganisms, suggesting potential applications in antimicrobial formulations.

Q & A

Basic Research Questions

Q. How can time-resolved X-ray scattering be applied to study the photodissociation dynamics of diiodomethane in solution?

  • Answer: Femtosecond time-resolved wide-angle X-ray scattering (fs-TR-WAXS) is used to capture structural changes during photodissociation. The method resolves transient intermediates, such as radical pairs (CH₂I· and I·), and tracks solvent cage effects by analyzing scattering patterns over sub-picosecond timescales. Key parameters include solvent-solute collision dynamics and rotational/translational energy dissipation .

Q. What experimental techniques are suitable for measuring the surface free energy (SFE) of materials using this compound?

  • Answer: Contact angle (CA) measurements with this compound (as a non-polar probe liquid) are combined with the Owens-Wendt equation to calculate SFE. Computational methods like 3D reference interaction site model (3D-RISM) with density functional theory (DFT) model solvent density distributions and interfacial interactions, particularly for fluorinated polymers .

Q. How does this compound’s dielectric constant influence its use in studying interfacial electrification?

  • Answer: The low dielectric constant (εr = 5.38) suppresses charge separation at interfaces due to high electrostatic energy barriers. This property makes it ideal for isolating solvent effects in electrification studies, as seen in experiments with polypropylene and salt-doped this compound droplets .

Advanced Research Questions

Q. How can photoelectron-photoion coincidence (PEPICO) spectroscopy resolve discrepancies in this compound’s fragmentation channels?

  • Answer: PEPICO experiments measure appearance energies (AEs) of ionic fragments (e.g., I₂⁺· and CH₂⁺·) and correlate them with electronic states of the radical cation [CH₂I₂]⁺·. Discrepancies between experimental and theoretical AEs for CH₂⁺·/I₂ channels are resolved via time-dependent DFT (TD-DFT), which reveals contributions from excited-state dissociation pathways involving two iodine atoms .

Q. What mechanisms explain the solvent-cage confinement of primary radical pairs during this compound photodissociation?

  • Answer: Solvent cages restrict ~85% of CH₂I·/I· pairs to recombine within the cage, forming photoisomers (e.g., CH₂I–I). Ultrafast X-ray scattering data show that solvent collisions dissipate kinetic energy, favoring recombination over radical escape. Molecular dynamics simulations quantify cage lifetimes and isomerization efficiency .

Q. How do polymer surface roughness and chemical composition cooperatively influence this compound wettability?

  • Answer: Surface roughness amplifies hydrophobicity by trapping air pockets, while chemical composition (e.g., fluorinated groups) reduces polar interactions. 3D-RISM-DFT simulations reveal that PTFE’s crystalline structure lowers this compound’s interfacial free energy, matching experimental contact angles (~56.6°–75.4°) .

Q. What role does trajectory surface hopping (TSH) play in interpreting UV-pump/VUV-probe photoelectron spectra of this compound?

  • Answer: TSH simulations map multi-dimensional excited-state dynamics, showing internal conversion between electronic states in CH₂I₂ versus direct dissociation in CH₂BrI. Photoelectron spectra correlate with wavepacket trajectories, distinguishing C–I bond cleavage from isomerization pathways .

Q. How can this compound contact angles resolve ambiguities in surface energy (SE) calculations for heterogeneous materials?

  • Answer: this compound’s non-polar nature isolates dispersive SE components (γ<sup>D</sup>), avoiding polar/hydrogen-bonding contributions. For materials like hydrogels or mortars, combining this compound with polar liquids (e.g., water) via harmonic/geometric mean equations refines SE partitioning (γ = γ<sup>D</sup> + γ<sup>P</sup>) .

Q. Contradiction Analysis

Q. Why do experimental and theoretical appearance energies (AEs) for CH₂⁺·/I₂ fragmentation in this compound differ?

  • Answer: The AE discrepancy arises from competing pathways: the adiabatic CH₂⁺·/I₂ channel (aligned with theory) and a higher-energy CH₂⁺·/2I channel involving excited-state dissociation. TD-DFT confirms the latter requires multi-configurational electronic states, not captured in static AE calculations .

Q. How do solvent cage effects reconcile gas-phase and solution-phase isomerization outcomes in this compound?

  • Answer: Gas-phase dissociation lacks solvent confinement, favoring direct recombination to the parent molecule. In solution, cage effects stabilize isomerization (CH₂I–I) by prolonging radical pair interactions. Femtosecond X-ray data show solvent collisions mediate energy redistribution, enabling isomer formation .

Q. Methodological Best Practices

  • For photodissociation studies: Use fs-TR-WAXS with synchronized UV-pump/X-ray-probe setups (e.g., X-ray free-electron lasers) for sub-100 fs resolution .
  • For surface energy analysis: Validate contact angles with ≥30 measurements per sample to account for heterogeneity .
  • For computational modeling: Combine 3D-RISM-DFT for solvent structure and TSH for non-adiabatic dynamics to capture multi-scale phenomena .

Properties

IUPAC Name

diiodomethane
Source PubChem
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InChI

InChI=1S/CH2I2/c2-1-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFYRREKKOMAT-UHFFFAOYSA-N
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Canonical SMILES

C(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH2I2
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DSSTOX Substance ID

DTXSID4058784
Record name Methylene iodide
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Molecular Weight

267.835 g/mol
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Physical Description

Highly refractive liquid; Darkens on contact with light, air, and moisture; mp = 6 deg C; [Merck Index] Yellow liquid; [Hawley] Pale light yellow liquid; mp 5-6 deg C; [MSDSonline]
Record name Methylene iodide
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Vapor Pressure

1.2 [mmHg]
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CAS No.

75-11-6, 86128-37-2
Record name Diiodomethane
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Record name Methylene iodide
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Record name DIIODOMETHANE
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Record name Methane, diiodo-
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Record name Diiodomethane
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Record name METHYLENE IODIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diiodomethane

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